molecular formula C9H17NO3 B2833614 Ethyl 3-amino-2-(oxolan-3-yl)propanoate CAS No. 2111787-83-6

Ethyl 3-amino-2-(oxolan-3-yl)propanoate

Cat. No.: B2833614
CAS No.: 2111787-83-6
M. Wt: 187.239
InChI Key: MZOHJJGZNHOCAF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(oxolan-3-yl)propanoate is an ethyl ester derivative featuring a propanoate backbone substituted with an amino group at the C3 position and an oxolan-3-yl (tetrahydrofuran-3-yl) group at the C2 position.

Properties

IUPAC Name

ethyl 3-amino-2-(oxolan-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(11)8(5-10)7-3-4-12-6-7/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOHJJGZNHOCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-(oxolan-3-yl)propanoate can be achieved through several methods. One common approach involves the palladium-catalyzed hydrogenation of a precursor compound, followed by oxidation and hydrolysis steps. For instance, starting with a lactone precursor, the compound can be synthesized through a series of reactions including Baeyer-Villiger oxidation and subsequent hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of immobilized enzymes, such as Candida antarctica lipase B, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amines or amides.

Scientific Research Applications

Ethyl 3-amino-2-(oxolan-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(oxolan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxolane ring and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between Ethyl 3-amino-2-(oxolan-3-yl)propanoate and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source/Context
This compound C3: -NH₂; C2: oxolan-3-yl ~201.22 (calculated) Hypothetical synthetic target N/A
Ethyl 3-oxo-3-(oxolan-2-yl)propanoate C3: -O-(oxolan-2-yl); C3: ketone 200.20 Synthetic intermediate Patent literature
Ethyl 3-(methylthio)propanoate C3: -S-CH₃ 148.23 Pineapple aroma contributor Fruit volatiles
Ethyl hexanoate Straight-chain hexanoate 144.21 Dominant fruity aroma in pineapple Pineapple pulp/core
Ethyl 2-methylpropanoate Branched methyl at C2 116.16 Strawberry flavor compound Post-harvest studies
Key Observations:
  • Amino vs.
  • Cyclic Ether vs.
  • Sulfur vs. Nitrogen Substituents: Ethyl 3-(methylthio)propanoate contributes sulfurous/roasted notes in pineapple, whereas the amino group in the target compound could impart umami or amine-like characteristics, though this remains speculative .

Flavor and Aroma Contributions

While the target compound's flavor profile is unstudied, analogs highlight substituent-driven trends:

  • Ethyl hexanoate dominates pineapple aroma due to its high odor activity value (OAV = 106.21 µg/kg in pulp) .
  • Ethyl 3-(methylthio)propanoate (OAV = 91.21 µg/kg in pineapple core) adds complexity with sulfur-derived notes .
  • Ethyl 2-methylpropanoate in strawberries is associated with sweet, fruity aromas but requires enzymatic synthesis for detectable levels .

The amino and oxolan substituents in this compound likely alter its odor threshold and sensory impact, but experimental data are needed.

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